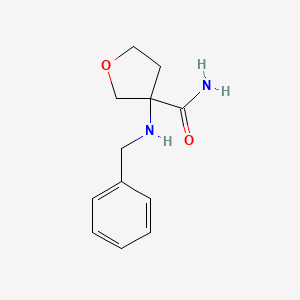

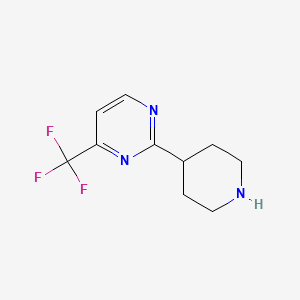

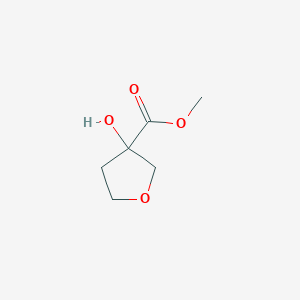

![molecular formula C7H13N3O B1374096 [2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol CAS No. 1341502-23-5](/img/structure/B1374096.png)

[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol” is a compound with the molecular formula C7H13N3O and a molecular weight of 155.2 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . Another study reported the quaternization reactions of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) with alkyl halides (1-iodobutane, 1-iodoheptane, and 1-iododecane) at different temperatures .

Chemical Reactions Analysis

While specific chemical reactions involving “[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol” were not found, a study reported the effects of polymerization media and concentrations of EDMA, initiator, and surfactant on the preparation and properties of PDMAEMA-EDMA nanogels .

Scientific Research Applications

Role in Metabolite Scavenging

The compound has been studied in the context of its potential therapeutic significance. For instance, metformin, an antihyperglycemic drug, is known to scavenge Methylglyoxal (MG), a reactive compound involved in the formation of advanced glycation endproducts (AGEs), which are implicated in diabetic complications. The scavenged product from the metformin-MG reaction has been characterized and studied, indicating potential therapeutic significance in reducing detrimental MG protein adducts and diabetic complications (Kinsky et al., 2016).

Volatile Metabolites for Pathogen Detection

The compound has been explored in the context of pathogen detection. Bacteria-specific volatile organic compounds (VOCs), part of bacterial metabolism, could serve as biological markers in diagnosing critically ill patients. The systematic review highlights the potential of using these VOCs, including methanol and its derivatives, as non-invasive diagnostic tools for detecting pathogenic bacteria in sepsis, offering a promising approach for early and rapid pathogen identification (Bos et al., 2013).

Catalysis and Fuel Production

The compound's derivatives are significant in catalysis and fuel production. Studies have reviewed the role of catalysts in methanol dehydration to produce Dimethyl ether (DME), a clean fuel, and chemical. The work encompasses the state-of-the-art catalyst preparation and analysis, including various catalysts like γ-Al2O3, zeolites, and heteropoly acids, emphasizing the breadth of research in optimizing catalysts for efficient fuel production (Bateni et al., 2018).

properties

IUPAC Name |

[2-(dimethylamino)-3-methylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-9(2)7-8-4-6(5-11)10(7)3/h4,11H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCUWLKGTYJBMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

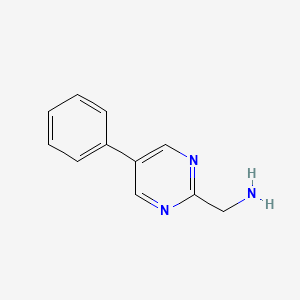

![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)

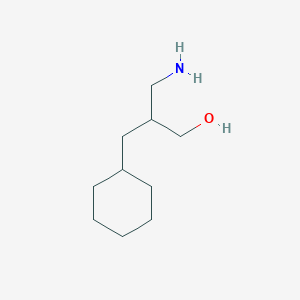

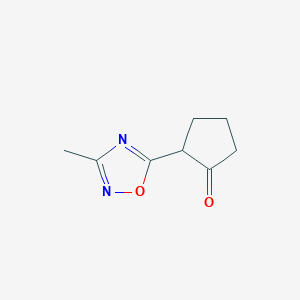

![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)

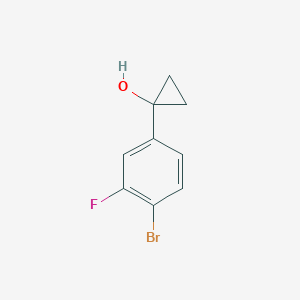

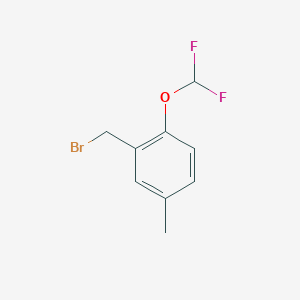

![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)

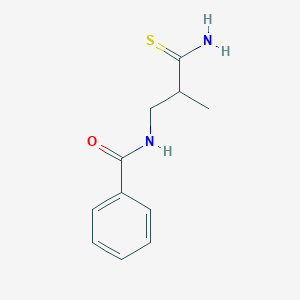

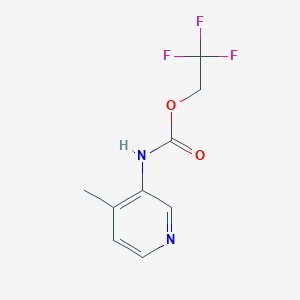

![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)